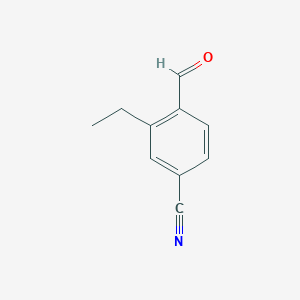

3-Ethyl-4-formylbenzonitrile

Descripción

Significance of Benzonitrile (B105546) Derivatives in Synthetic Organic Transformations and Advanced Materials

Benzonitrile derivatives are aromatic compounds characterized by a benzene (B151609) ring appended with a nitrile (-C≡N) group. The strong electron-withdrawing nature of the nitrile functionality significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors in a wide array of synthetic organic transformations. acs.orgnih.gov They readily participate in reactions such as nucleophilic aromatic substitution, reduction of the nitrile to an amine, and hydrolysis to carboxylic acids. This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com Beyond their role as synthetic intermediates, the electronic characteristics of benzonitrile derivatives have made them integral components in the field of advanced materials, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Overview of Formylbenzonitriles as Bifunctional Synthons

Within the broader class of benzonitriles, formylbenzonitriles represent a particularly interesting subclass. These compounds possess two distinct and reactive functional groups: the formyl (aldehyde, -CHO) group and the nitrile group. This bifunctionality makes them powerful synthons—molecular fragments that can be readily incorporated into larger, more complex structures. researchgate.netru.nl The aldehyde group can undergo a host of reactions, including oxidation, reduction, and various carbon-carbon bond-forming reactions, while the nitrile group offers its own unique set of transformations. This dual reactivity allows for a stepwise and controlled construction of complex molecular architectures, making formylbenzonitriles highly sought-after starting materials in multistep syntheses. researchgate.net

Justification for In-depth Academic Inquiry into 3-Ethyl-4-formylbenzonitrile

Among the various formylbenzonitriles, this compound has emerged as a compound of significant academic and industrial interest. Its specific substitution pattern—an ethyl group at the 3-position and a formyl group at the 4-position of the benzonitrile core—imparts a unique combination of steric and electronic properties. This specific arrangement of substituents influences the molecule's reactivity and potential applications, setting it apart from other isomers and substituted benzonitriles. A thorough investigation into its synthesis, properties, and reactivity is crucial for unlocking its full potential as a versatile building block.

Scope and Objectives of the Comprehensive Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical attributes. The primary objectives are to detail its synthesis, explore its chemical reactivity, and discuss its current and potential applications in organic synthesis. By presenting this information in a structured and scientifically rigorous manner, this work seeks to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Chemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 202522-04-1 |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.18 g/mol |

Data sourced from 001chemical.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound is a key area of investigation, with various methods being explored to achieve efficient and high-yielding production. One notable synthetic route involves the reduction of a related compound. For instance, a process has been described where 3-ethyl-4-formyl-benzonitrile is treated with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) at 0°C. google.com This reaction selectively reduces the formyl group, highlighting a pathway to further functionalize the molecule.

The reactivity of this compound is largely dictated by its two primary functional groups. The formyl group is susceptible to both oxidation to a carboxylic acid and reduction to a hydroxymethyl group. It can also participate in a variety of condensation and carbon-carbon bond-forming reactions, making it a versatile handle for molecular elaboration. The nitrile group, while generally less reactive, can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions. The presence of the ethyl group provides steric bulk and can influence the regioselectivity of reactions on the aromatic ring.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of a range of more complex molecules. Its bifunctional nature allows it to be used in the construction of heterocyclic compounds and other scaffolds of medicinal and material importance. For example, it has been utilized as a precursor in the synthesis of immunosuppressant compounds. google.com The ability to selectively manipulate either the formyl or the nitrile group provides chemists with a powerful tool for building molecular complexity.

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYCHKIOSFTPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591104 | |

| Record name | 3-Ethyl-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202522-04-1 | |

| Record name | 3-Ethyl-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 4 Formylbenzonitrile and Analogues

Targeted Synthesis of 3-Ethyl-4-formylbenzonitrile

Targeted laboratory-scale synthesis often relies on cross-coupling reactions to introduce the nitrile group onto a pre-functionalized aromatic ring. Palladium-catalyzed cyanation is a prominent and versatile method for this transformation.

Palladium-Catalyzed Cyanation Routes for Substituted Aldehydes

The palladium-catalyzed cyanation of aryl (pseudo)halides is a powerful method for forming aryl nitriles under milder conditions and with greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction. nih.gov This approach is applicable for the synthesis of this compound, likely starting from a precursor such as 4-bromo-2-ethylbenzaldehyde (B1374599) or 4-chloro-2-ethylbenzaldehyde. The reaction proceeds through an oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination to yield the aryl nitrile. researchgate.net A key challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst, which can lead to irreproducibility. nih.govresearchgate.net

The choice of the palladium source and the associated ligands is critical for achieving high efficiency and yield in cyanation reactions. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and [(allyl)PdCl]₂ can be used, palladacycle precatalysts have been shown to be particularly effective. nih.gov These precatalysts generate the active catalytic species efficiently in situ and can prevent poisoning that may occur during catalyst formation. nih.govnih.gov

Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed. For instance, studies have shown that ligands like XPhos can provide superior yields compared to others such as tBuXPhos, tBuBrettPhos, and dppf (1,1'-bis(diphenylphosphino)ferrocene). nih.gov The steric bulk of the ligand is thought to prevent the displacement by cyanide, thereby protecting the catalyst from deactivation. acs.org For electron-deficient substrates, larger ligands may facilitate the reductive elimination step. nih.gov In some cases, particularly with aryl bromides, ligand-free systems using Pd(OAc)₂ have also proven effective. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Palladium Sources and Ligands for Cyanation

| Palladium Source | Ligand | Substrate Type | Key Findings | Citations |

|---|---|---|---|---|

| Palladacycle Precatalyst (P1) | XPhos (L1) | Aryl Chlorides | Superior yields, efficient in situ catalyst generation. | nih.gov |

| Pd(OAc)₂ | None | Aryl Bromides | Practical, high turnover numbers achieved without a ligand. | organic-chemistry.orgorganic-chemistry.org |

| PdCl₂(dppe) | dppe | Aryl Halides | Effective in a DMSO/H₂O solvent system. | rsc.org |

| Pd/C | PPh₃ | Aryl Halides | Used with cyanuric chloride as a cyanide source. | rsc.org |

This table is interactive. Click on headers to sort.

To address the high toxicity of traditional cyanide sources like KCN and NaCN, significant research has focused on developing safer alternatives. researchgate.netresearchgate.net Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has emerged as a practical and widely used cyanide source for palladium-catalyzed cyanations. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org Zinc cyanide (Zn(CN)₂), which is significantly less toxic than alkali metal cyanides, is also extensively used, particularly for functionalized substrates. nih.govacs.orgorganic-chemistry.orgwikipedia.org Other organo-cyanation motifs include N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and formamide. rsc.org

The reaction medium is another critical parameter. Mixed aqueous-organic solvent systems are often employed, which can facilitate the transfer of the cyanide salt. nih.gov A mixture of dioxane and water is common, though solvents like THF, ethanol (B145695), and dimethylacetamide (DMAC) have also been used successfully. nih.govacs.orgorganic-chemistry.orgrsc.org The choice of base is also important; while carbonates are often used, weaker bases like potassium acetate (B1210297) (KOAc) can prevent substrate or product decomposition in some cases. nih.gov Mild protocols have been developed that allow the reaction to proceed at temperatures from room temperature to 40°C in aqueous media. acs.orgorganic-chemistry.org

Table 2: Overview of Cyanide Sources and Reaction Conditions

| Cyanide Source | Catalyst System | Solvent | Temperature | Key Features | Citations |

|---|---|---|---|---|---|

| K₄[Fe(CN)₆]·3H₂O | Palladacycle/XPhos | Dioxane/H₂O | 100 °C | Non-toxic source, fast reaction times. | nih.govnih.gov |

| Zn(CN)₂ | Palladacycle/t-Bu-XPhos | H₂O/THF | rt - 40 °C | Mild conditions, broad substrate scope. | acs.orgorganic-chemistry.org |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAC | 120 °C | Practical for aryl bromides, avoids ligands. | organic-chemistry.org |

This table is interactive. Click on headers to sort.

Alternative Synthetic Pathways for the Formylbenzonitrile Moiety

Beyond the cyanation of a pre-existing aldehyde-substituted aryl halide, other strategies can be employed to construct the formylbenzonitrile scaffold. One approach involves the formylation of a pre-existing benzonitrile (B105546). For example, the metalation of a substituted benzonitrile followed by reaction with a formylating agent like N-methylformanilide can introduce the aldehyde group. usp.br

Another innovative route is the direct decarbonylative cyanation of benzoic acids. researchgate.net This palladium-catalyzed reaction transforms an aryl carboxylic acid directly into an aryl nitrile, offering a novel disconnection approach where the formyl group could be introduced before or after the cyanation of the corresponding carboxylic acid. researchgate.net

Furthermore, the direct conversion of aldehydes to nitriles is possible through methods like the Schmidt reaction, which uses an azide (B81097) source in the presence of an acid. mdpi.com This would allow for the synthesis to start from 3-ethyl-4-aminomethyl benzaldehyde (B42025) or a related precursor, which is then converted directly to the target nitrile.

General Approaches for Benzonitrile and Formylbenzonitrile Production

For the large-scale production of benzonitriles, industrial processes that are cost-effective and efficient are preferred. Ammoxidation is the leading industrial method for this purpose.

Ammoxidation of Alkylbenzenes and Related Processes

Ammoxidation is a vapor-phase catalytic reaction that converts alkylbenzenes (e.g., toluene (B28343), xylenes) into the corresponding benzonitriles using ammonia (B1221849) and air (oxygen). medcraveonline.comguidechem.com This process is the most important industrial method for manufacturing aromatic nitriles. guidechem.com The reaction is typically carried out at high temperatures (300-500 °C) in a fixed-bed or fluidized-bed reactor over a heterogeneous catalyst. medcraveonline.comgoogle.comgoogle.com

The catalysts are typically mixed transition metal oxides. medcraveonline.com Vanadium-based catalysts are common, often promoted with other metals like chromium, molybdenum, antimony, or bismuth. researchgate.netresearchgate.netscirp.org For instance, a V–Sb–Bi–Zr/γ-Al₂O₃ oxide catalyst has been studied for the ammoxidation of 4-phenyl-o-xylene. scirp.org The development of catalysts with high activity and selectivity is crucial to minimize side reactions, such as the complete combustion of the hydrocarbon to CO₂. medcraveonline.com Novel catalyst designs, such as transition metal oxide clusters fabricated within the pores of zeolites, have been shown to suppress these combustion reactions and achieve high selectivity (up to 99%) for the desired nitrile product. medcraveonline.comresearchgate.net This method can be applied to a variety of substituted alkylbenzenes, including dichlorotoluenes, to produce the corresponding dichlorobenzonitriles, demonstrating its versatility for creating functionalized benzonitrile analogues. google.comresearchgate.net

Cyanation of Aryl Halides with Non-Toxic Cyanide Sources

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. Traditionally, this was achieved using toxic cyanide sources like copper(I) cyanide in the Rosenmund-von Braun reaction. However, modern methods prioritize the use of less toxic and more environmentally benign cyanide reagents. Palladium- and nickel-catalyzed cross-coupling reactions have become prominent in this area, offering milder conditions and broader functional group tolerance.

One of the most significant advances is the use of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as a non-toxic cyanide source. acs.orgmdpi.com This stable, inexpensive salt can effectively transfer a cyanide group to an aryl halide (chloride, bromide, or iodide) in the presence of a suitable catalyst system.

A general and practical method involves a palladium catalyst, often generated in situ from a precatalyst, paired with a specific ligand. For instance, the combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as CM-phos has proven effective for the cyanation of aryl chlorides. mdpi.com The reaction is typically performed in a mixed solvent system, like acetonitrile (B52724)/water, at elevated temperatures (e.g., 70 °C) and in the presence of a base like sodium carbonate. mdpi.com These conditions facilitate the conversion of a wide range of aryl chlorides to their corresponding benzonitriles in good to excellent yields. acs.orgmdpi.com

Nickel catalysis has also emerged as a powerful alternative for the cyanation of aryl halides. tandfonline.com Catalytic systems using inexpensive nickel salts, such as NiCl₂·6H₂O, in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), can effectively cyanate (B1221674) aryl halides using zinc cyanide (Zn(CN)₂), another less toxic alternative to alkali metal cyanides. tandfonline.com These reactions often benefit from additives like DMAP (4-dimethylaminopyridine) and may use a reducing agent like zinc dust. tandfonline.com

Table 1: Comparison of Catalytic Systems for Cyanation with Non-Toxic Sources

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield Range |

|---|---|---|---|---|

| Pd(OAc)₂ / CM-phos | K₄[Fe(CN)₆] | Aryl Chlorides | Na₂CO₃, MeCN/H₂O, 70°C | 74-97% mdpi.com |

| Pd₂dba₃ / Ligand | K₄[Fe(CN)₆] | Aryl Chlorides | Base, various solvents | Excellent acs.org |

Hydrolysis of Benzal Halides to Benzaldehydes and Formylbenzonitriles

The formyl group of formylbenzonitriles is commonly introduced by the hydrolysis of a corresponding benzal halide, typically a benzal chloride (Ar-CHCl₂). This method is a robust and industrially significant route to producing aromatic aldehydes. acs.org The hydrolysis can be performed under either acidic or alkaline conditions.

Acid-catalyzed hydrolysis is a widely used and high-yielding method. Benzal chloride can be heated with an excess of aqueous hydrochloric acid at temperatures ranging from 100°C to 200°C. rsc.orgscribd.com This process converts the dichloromethyl group into a formyl group, producing benzaldehyde and hydrogen chloride as a byproduct. acs.orgrsc.org Yields exceeding 90% have been reported for this transformation. acs.org The reaction proceeds through the formation of an unstable geminal diol, which rapidly eliminates water to form the stable aldehyde. libretexts.org

Alkaline hydrolysis, using reagents such as sodium carbonate or calcium carbonate, is also a viable method, though it can be slower and less efficient than acid hydrolysis. scribd.com The reaction involves heating the benzal chloride with the alkaline agent in an aqueous medium. acs.org

For a compound like this compound, this strategy would involve the hydrolysis of a precursor like 4-(dichloromethyl)-3-ethylbenzonitrile. The stability of the nitrile group under these hydrolytic conditions is a key consideration for the successful application of this method.

Cyanidation of Benzaldehydes

The direct conversion of an aldehyde functional group into a nitrile is a valuable synthetic transformation that avoids the multi-step processes often required. One of the most common and effective strategies involves a one-pot reaction where the aldehyde is first converted in situ to an aldoxime, which is then immediately dehydrated to the corresponding nitrile. rsc.org

This transformation is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). acs.orgrsc.org The resulting aldoxime intermediate can be dehydrated using a variety of reagents or conditions. For instance, heating the aldehyde with hydroxylamine hydrochloride in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at 100°C can directly yield the nitrile in good yields. tandfonline.com

Various catalysts can facilitate this one-pot process. Both homogeneous and heterogeneous catalysts have been employed, including zinc acetate (Zn(OAc)₂), tin(II) chloride (SnCl₂), and ferrous sulfate (B86663) (FeSO₄). rsc.orgscribd.com For example, using anhydrous ferrous sulfate as a catalyst in refluxing DMF provides a rapid and high-yielding conversion of aldehydes to nitriles. scribd.com

Another modern approach involves using O-substituted hydroxylamines. Reacting an aldehyde with O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene allows for a smooth, chemoselective conversion to the nitrile, even in the presence of other sensitive functional groups like alcohols or ketones. acs.org Similarly, O-phenylhydroxylamine hydrochloride in a buffered aqueous solution can efficiently transform aldehydes into nitriles. nih.gov

Table 2: Selected Methods for One-Pot Conversion of Aldehydes to Nitriles

| Reagent/Catalyst | Conditions | Substrate Scope |

|---|---|---|

| NH₂OH·HCl / DMSO | 100°C | Aromatic & Aliphatic Aldehydes tandfonline.com |

| NH₂OH·HCl / FeSO₄ / DMF | Reflux | Aromatic Aldehydes scribd.com |

| O-(Diphenylphosphinyl)hydroxylamine | Toluene, Heat | Chemoselective for Aldehydes acs.org |

Synthesis of Key Precursors and Building Blocks

Preparation of Ortho- and Di-ortho-Substituted Aromatic Aldehyde Precursors

Accessing highly substituted aromatic aldehydes, particularly those with ortho-substituents, can be challenging due to the selectivity rules of classical electrophilic aromatic substitution reactions, which often favor para and meta products. nih.gov Therefore, alternative strategies are required to synthesize precursors for molecules like this compound.

One innovative approach involves a desaturative process starting from saturated cyclohexanecarbaldehyde precursors. nih.gov These precursors can be readily prepared via Diels-Alder reactions. A synergistic triple catalysis system—involving organocatalysis, photoredox catalysis, and cobalt catalysis—can then be used to aromatize the ring, yielding highly substituted aromatic aldehydes, including those with ortho-alkyl groups. nih.gov

Improved methods for synthesizing aromatic aldehydes containing electron-withdrawing groups have also been explored. One such method involves the enamination of substituted toluenes (e.g., 4-cyanotoluene) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by oxidation of the resulting styrylamine (B14882868) intermediate with hydrogen peroxide to yield the desired aldehyde.

Synthetic Routes to Related Ethyl-Substituted Benzoic Acid Derivatives

Ethyl-substituted benzoic acids are important precursors that can be converted into the target formylbenzonitrile through a series of functional group interconversions (e.g., reduction of the carboxylic acid to an alcohol, oxidation to the aldehyde, and introduction of the nitrile group).

The synthesis of these derivatives can be achieved through various classical organic reactions. For example, Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride would yield 4-ethylacetophenone. Subsequent oxidation of the acetyl group using a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite (B82951) (the haloform reaction), would produce 4-ethylbenzoic acid.

Furthermore, specific synthetic routes for various substituted benzoic acid derivatives have been detailed in the literature. These often involve multi-step sequences starting from commercially available materials. For instance, the synthesis of 4-(2--ethyl)-benzoic acid derivatives involves coupling substituted benzoic acids with phenethylamine (B48288) derivatives. While not directly producing ethyl-substituted benzoic acid, these documented procedures demonstrate the general strategies for building complex benzoic acid structures that can be adapted for different substitution patterns. acs.org

Reactivity and Reaction Pathways of 3 Ethyl 4 Formylbenzonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom, leading to a variety of important chemical transformations.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The reaction typically proceeds via the formation of a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with vigorous heating.

A significant aspect of this reaction is the potential for selective hydration. Methodologies have been developed for the selective conversion of nitriles to amides without affecting other sensitive functional groups. For instance, a transition-metal-free process using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been shown to selectively hydrate (B1144303) various nitriles to their corresponding amides in excellent yields. It was noted that the selective hydration of 4-formylbenzonitrile to 4-formylbenzamide (B2918280) could be achieved without oxidizing the formyl group. This suggests that 3-Ethyl-4-formylbenzonitrile can likely be converted selectively to 3-ethyl-4-formylbenzamide.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Starting Material (Analogue) | Reagent(s) | Conditions | Product | Ref. |

|---|---|---|---|---|

| Benzonitrile (B105546) | Tetrabutylammonium hydroxide (TBAH), H₂O | EtOH, Reflux | Benzamide | |

| 4-Formylbenzonitrile | Tetrabutylammonium hydroxide (TBAH), H₂O | EtOH, Reflux | 4-Formylbenzamide | |

| Nitriles | H₂SO₄, H₂O | Heat | Carboxylic Acid, Ammonium (B1175870) Salt |

The nitrile group can be reduced to form primary amines or, under specific conditions, aldehydes.

Reduction to Amines: Primary amines are typically synthesized from nitriles using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup. This reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. An alternative and industrially preferred method is catalytic hydrogenation, which employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, often under high pressure and temperature.

Reduction to Aldehydes: The conversion of a nitrile to an aldehyde can be accomplished through partial reduction. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, reduces the nitrile to an iminium salt that hydrolyzes to an aldehyde. Another common method involves the use of diisobutylaluminium hydride (DIBAL-H), which forms a Lewis acid-base adduct with the nitrile. A single hydride transfer followed by aqueous workup yields the aldehyde.

The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. Organometallic reagents, such as Grignard reagents, add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

The nitrile group can also participate in cycloaddition reactions. A well-documented example is the [3+2] cycloaddition between a nitrile and an azide (B81097) source (like sodium azide) to form a tetrazole ring. This reaction is often catalyzed by Lewis or Brønsted acids, especially for aromatic nitriles which are less reactive unless activated by strong electron-withdrawing groups. In more complex cascade reactions, the nitrile can undergo intramolecular nucleophilic attack to form heterocyclic systems like isoindolinones.

Table 2: Examples of Nucleophilic Addition & Cycloaddition to Nitriles

| Reaction Type | Reagent(s) | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Ketone Synthesis | Grignard Reagent (e.g., R-MgBr), then H₃O⁺ | Ether solvent | Ketone | |

| Tetrazole Synthesis | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | H₂O/Isopropanol, 120 °C | 5-substituted-1H-tetrazole |

Reactions of the Formyl Group

The aldehyde functionality of this compound is a versatile site for chemical transformations, including condensation, oxidation, and reduction.

The formyl group readily undergoes condensation reactions. For instance, it can react with amines to form Schiff bases (imines) as an initial step in multi-component reactions like the Ugi-Zhu reaction. It can also participate in condensation reactions with compounds containing active methylene (B1212753) groups, such as malonic acid, in what is known as the Knoevenagel condensation. Another example is the Betti-type reaction, a multicomponent condensation of an aldehyde, a primary or secondary amine, and a phenol. The condensation of 4-formylbenzonitrile, 2-naphthol, and piperidine (B6355638) has been reported to yield a complex adduct.

Table 3: Representative Condensation Reactions of Formyl Groups

| Starting Aldehyde (Analogue) | Reagent(s) | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| 4-Formylbenzonitrile | Piperonylamine | Schiff Base Formation | Imine | |

| 4-Chloro-3-formylbenzonitrile | Malonic acid, Pyridine, Piperidine | Knoevenagel Condensation | α,β-unsaturated intermediate |

Oxidation: The formyl group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Furthermore, aldehydes can be directly converted into esters through oxidative esterification. In some cases, the formyl group can be converted into another nitrile group. For example, terephthaldehyde was converted first to 4-formylbenzonitrile and then to terephthalonitrile (B52192) using copper(II) acetate (B1210297) and ammonium acetate, demonstrating that under specific conditions, an aldehyde can be a precursor to a nitrile.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or through electrolytic processes. This transformation is common and generally high-yielding. It is important to select the appropriate reducing agent to avoid the simultaneous reduction of the nitrile group. While NaBH₄ is typically selective for aldehydes and ketones over nitriles, stronger agents like LiAlH₄ would reduce both functional groups. Nickel-catalyzed reductive hydrolysis has been shown to convert the nitrile group to an alcohol, but it was noted that an existing aldehyde group on the molecule would also be reduced.

Table 4: Oxidation and Reduction of the Formyl Group

| Reaction Type | Reagent(s) | Conditions | Product | Ref. |

|---|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Acidic conditions | Carboxylic Acid | |

| Oxidation | Indium triflate, N-bromosuccinimide, Trimethyl orthoformate | Blue LEDs | Methyl Ester | |

| Oxidation | Cu(OAc)₂, Ammonium Acetate, Air (O₂) | Ligand-free | Nitrile | |

| Reduction | Sodium Borohydride (NaBH₄) | Alcoholic solvent | Primary Alcohol | |

| Reduction | Electrolytic Reduction | Copper electrodes, H₂O | Primary Alcohol |

| Reduction | Polymeric Cerium Methoxy Borohydride | THF | Primary Alcohol | |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The formyl group of this compound is a primary site for nucleophilic attack. Strong carbon-based nucleophiles, such as Grignard and organolithium reagents, readily add to the aldehyde's carbonyl carbon. thermofisher.comlibretexts.org This reaction is a fundamental method for carbon-carbon bond formation.

The general mechanism involves the nucleophilic addition of the organometallic reagent (R-MgX or R-Li) to the carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, a magnesium or lithium alkoxide. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com

Reaction with Grignard Reagents: Grignard reagents (RMgX) react with the aldehyde functionality in this compound to produce secondary alcohols. thermofisher.com For example, the reaction with an alkyl magnesium bromide would yield a (4-cyano-2-ethylphenyl)(alkyl)methanol. The reaction must be conducted in anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.org

Reaction with Organolithium Reagents: Similarly, organolithium reagents (RLi) add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.com These reagents are highly reactive and provide an efficient route to functionalized alcohol products. In a notable application, various aryllithium intermediates have been reacted with 4-formylbenzonitrile in continuous-flow microreactors to synthesize drug scaffolds. nih.gov For instance, the reaction of an aryllithium with 4-formylbenzonitrile produced precursors to the breast cancer drug letrozole (B1683767) in excellent yields. nih.gov This highlights the robustness and pharmaceutical relevance of this transformation.

| Reagent | Electrophile | Product Type | Reference |

| Grignard Reagent (RMgX) | This compound | Secondary Alcohol | thermofisher.comlibretexts.org |

| Organolithium Reagent (RLi) | This compound | Secondary Alcohol | masterorganicchemistry.comnih.gov |

Cascade and Multicomponent Reactions Featuring this compound

The bifunctional nature of this compound makes it an ideal substrate for cascade (or tandem) and multicomponent reactions (MCRs). researchgate.netrsc.org These processes allow for the construction of complex molecules in a single synthetic operation by combining several reaction steps without isolating intermediates. This approach enhances efficiency and aligns with the principles of green chemistry. rsc.org The aldehyde group typically serves as the initial point of reaction, with the nitrile group participating in a subsequent intramolecular cyclization step to form heterocyclic systems.

Povarov Reactions and Their Diastereoselectivity

The Povarov reaction is a formal aza-Diels-Alder reaction, a powerful tool for synthesizing tetrahydroquinoline derivatives. researchgate.netbeilstein-journals.org In its classic three-component format, it involves an aldehyde, an aniline (B41778), and an electron-rich alkene. beilstein-journals.org this compound can serve as the aldehyde component in this reaction.

The probable mechanism begins with the condensation of the aniline with this compound to form an electron-deficient Schiff base or imine. This imine is then activated by a Lewis or Brønsted acid catalyst, making it a reactive dienophile for a [4+2] cycloaddition with an alkene. The diastereoselectivity of the Povarov reaction is a critical aspect, often controlled by the nature of the catalyst and the substituents on the reactants. The formation of multiple stereocenters in a single step makes this reaction highly valuable, and the specific substitution pattern on the resulting tetrahydroquinoline can be influenced by the choice of starting materials.

Cascade Reactions Leading to Heterocyclic Frameworks

Cascade reactions initiated by a nucleophilic attack on the formyl group of cyanobenzaldehydes, followed by cyclization involving the nitrile group, are a well-established strategy for building fused heterocyclic frameworks. researchgate.net

The synthesis of isoindolinones is a prominent application of 2-formylbenzonitrile derivatives in cascade reactions. researchgate.netacs.org A typical pathway involves an initial intermolecular reaction at the aldehyde, which generates an intermediate poised for an intramolecular cyclization onto the nitrile moiety.

For example, in a TfOH-catalyzed reaction, 2-formylbenzonitrile derivatives react with substituted benzenes (acting as nucleophiles) in nitromethane. rsc.org This tandem Friedel-Crafts alkylation/amidation sequence affords 3-aryl-substituted isoindolinones in good yields. The reaction demonstrates the utility of this pathway for creating molecular complexity from simple precursors.

Table of Synthesized 3-Arylisoindolinones from 2-Formylbenzonitrile and Arenes

| Arene Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Mesitylene | 3-mesitylisoindolin-1-one | 87% | rsc.org |

| Ethylbenzene (B125841) | 3-(4-ethylphenyl)isoindolin-1-one | 72% | rsc.org |

| Isopropylbenzene | 3-(4-isopropylphenyl)isoindolin-1-one | 82% | rsc.org |

The mechanism involves the acid-catalyzed generation of an acyliminium ion intermediate, which is attacked by the electron-rich arene. The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen (from the hydrolyzed nitrile) onto the newly formed benzylic carbocation, yielding the isoindolinone core. rsc.org

Quinazolinone is a bicyclic heterocyclic scaffold present in numerous biologically active compounds. nih.govwikipedia.org Multicomponent reactions provide an efficient route to these structures. One powerful approach involves the Ugi four-component reaction (Ugi-4CR). acs.org

In a relevant synthetic strategy, isoindolo[1,2-b]quinazolinone derivatives were synthesized via a tandem Ugi-4CR/cyclization pathway. The reaction uses an o-cyanobenzaldehyde, an o-bromobenzoic acid, an isocyanide, and ammonia (B1221849). acs.org The initial Ugi reaction forms a complex acyclic intermediate. This intermediate then undergoes a subsequent palladium-catalyzed intramolecular N-arylation, where the amide nitrogen attacks the aryl bromide, to construct the final fused polycyclic quinazolinone system. acs.org This strategy highlights how this compound, as a cyanobenzaldehyde derivative, can be a key starting material for the rapid assembly of complex, fused nitrogen heterocycles.

Tandem A3-Coupling-Isomerization-Hydrolysis Reactions

The A3-coupling (Aldehyde-Alkyne-Amine) is a well-known multicomponent reaction that produces propargylamines. While specific examples detailing a full tandem A3-coupling-isomerization-hydrolysis sequence with this compound are not prevalent in the searched literature, the compound is an ideal candidate for the aldehyde component in such a process.

The reaction would involve the following hypothetical steps:

A3-Coupling: this compound would react with a terminal alkyne and a secondary amine, typically catalyzed by a metal salt (e.g., copper or gold), to form a propargylamine (B41283) intermediate.

Isomerization: The resulting propargylamine could then be isomerized to an enamine or an allenamine intermediate.

Hydrolysis/Cyclization: Subsequent hydrolysis of the enamine would generate a β-amino ketone. Alternatively, in a carefully designed system, the nitrile group could participate in an intramolecular cyclization at this stage, leading to a new heterocyclic ring system.

This type of tandem process leverages the reactivity of all three components in a single pot to create structurally diverse and complex molecules.

Metal-Catalyzed and Metal-Mediated Transformations

Transition metals play a pivotal role in activating and transforming aromatic compounds. For this compound, the presence of a halide (not specified in the name, but implied as a common precursor or derivative for coupling reactions, e.g., 2-bromo-5-ethyl-4-formylbenzonitrile) or the inherent reactivity of its functional groups allows for a diverse range of metal-catalyzed reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are renowned for their ability to form carbon-carbon bonds, and these reactions are cornerstones of modern organic synthesis. Assuming the presence of a halide on the aromatic ring of a this compound precursor, it can readily participate in cross-coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. For a halogenated derivative of this compound, a palladium catalyst, typically in conjunction with a copper(I) co-catalyst and an amine base, would facilitate the formation of a new C(sp)-C(sp²) bond. wikipedia.orgorganic-chemistry.org The reaction is generally robust and tolerates a wide range of functional groups, including the aldehyde and nitrile present in the target molecule. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating biaryl compounds by coupling an organoboron compound (like a boronic acid or ester) with an aryl halide. organic-chemistry.org A palladium catalyst is essential, and a base is required to activate the organoboron reagent. organic-chemistry.org This reaction would allow for the introduction of various aryl or vinyl substituents onto the this compound scaffold, leading to more complex molecular architectures. The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency. consensus.app

Below is a table summarizing typical conditions for these palladium-catalyzed reactions, based on general procedures for aryl halides.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Sonogashira Coupling | Aryl Iodide/Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or other amine | DMF or THF | RT to 100 °C | beilstein-journals.orgscirp.org |

| Copper-Free Sonogashira | Aryl Halide (I, Br, Cl) | Terminal Alkyne | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | 50-120 °C | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄, Ligand (e.g., PPh₃, PCy₃) | Na₂CO₃, K₂CO₃, or KF | Toluene (B28343), Dioxane, H₂O/THF | RT to 100 °C | organic-chemistry.orgresearchgate.netmdpi.com |

Copper-Catalyzed Reactions

Copper catalysts offer a complementary and often more cost-effective alternative to palladium for certain transformations. They are particularly effective in multicomponent reactions where several molecules are combined in a single step.

Research on the reactivity of 2-formylbenzonitriles demonstrates their utility in copper-catalyzed three-component cascade reactions. d-nb.inforsc.orgacs.org For instance, 2-formylbenzonitriles can react with arenes and diaryliodonium salts in the presence of a copper catalyst, such as copper(II) acetate, to synthesize 2,3-diarylisoindolin-1-ones. acs.org This transformation proceeds through a tandem C–N/C–C bond formation. Given its structural similarity, this compound is expected to undergo analogous reactions, leading to the formation of highly substituted isoindolinone heterocycles.

Another potential copper-catalyzed transformation is the three-component carboazidation of alkenes, which utilizes acetonitrile (B52724) and sodium azide. epfl.chnih.gov While this specific reaction involves acetonitrile as the radical precursor, it highlights the broader potential of copper catalysis to mediate complex transformations involving nitriles.

A summary of a relevant copper-catalyzed reaction is provided in the table below.

| Reaction Type | Starting Materials | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Cascade Annulation | 2-Formylbenzonitrile, Arene, Diaryliodonium Salt | Cu(OAc)₂ (5 mol%) | DCE | Reflux | 2,3-Diarylisoindolin-1-one | rsc.orgacs.org |

Complexation with Transition Metals for Catalysis or Material Science

The nitrile group of this compound is a Lewis base and can coordinate to transition metal centers, forming nitrile complexes. wikipedia.org These complexes are often used as convenient sources of labile metal precursors in catalysis, where the nitrile ligand can be easily displaced by other substrates. wikipedia.org For example, bis(benzonitrile)palladium dichloride is a common and stable precursor for various palladium-catalyzed reactions.

Beyond serving as a labile ligand, the nitrile group can itself be the site of catalytic transformation. Imido-hydrido complexes of molybdenum have been shown to catalyze the hydroboration of nitriles to form bis(borylated) amines. researchgate.netnih.gov The reaction proceeds through the coordination of the nitrile to the molybdenum center, followed by insertion into the Mo-H bond. nih.gov

Furthermore, both the nitrile and aldehyde functionalities can be targeted. Zinc complexes with imidazolin-2-iminato ligands have been used for the catalytic hydroboration of various nitriles. espublisher.com In a notable example, the hydroboration of 4-formylbenzonitrile with this system resulted in the reduction of both the nitrile and the aldehyde groups. espublisher.com This indicates that this compound could act as a substrate for dual functional group transformations using appropriate metal catalysts. Such complexation and subsequent reactivity are crucial for synthesizing novel amines and other functionalized molecules.

| Transformation | Substrate Type | Catalyst System | Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Hydroboration | Benzonitriles | (ArN)Mo(H)(Cl)(PMe₃)₃ | Catecholborane (HBCat) | Bis(borylated) amines | researchgate.netnih.gov |

| Hydroboration | Aromatic Nitriles | Imidazolin-2-iminato Zinc Complex | Pinacolborane (HBpin) | Diborylamines | espublisher.com |

| Dual Hydroboration | 4-Formylbenzonitrile | Imidazolin-2-iminato Zinc Complex | Pinacolborane (HBpin) | Hydroborated Nitrile and Aldehyde | espublisher.com |

Derivatization and Structural Modifications of 3 Ethyl 4 Formylbenzonitrile

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds recognized for their unique core structure, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. utar.edu.my The synthesis of chalcone derivatives from 3-Ethyl-4-formylbenzonitrile is primarily achieved through the Claisen-Schmidt condensation reaction. researchgate.netnih.govijarsct.co.in This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aryl ketone. nih.gov In this context, this compound serves as the aldehyde component.

The general procedure involves reacting this compound with a selected acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, typically in an alcoholic solvent like ethanol (B145695). ijarsct.co.inchemrevlett.com The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. The diversity of the resulting chalcones can be expanded by varying the substitution pattern on the acetophenone reactant.

Table 1: Examples of Potential Chalcone Derivatives from this compound

| Ketone Reactant | Resulting Chalcone Derivative Structure | Chemical Name of Derivative |

|---|---|---|

| Acetophenone |  |

3-Ethyl-4-(3-oxo-3-phenylprop-1-en-1-yl)benzonitrile |

| 4'-Methylacetophenone |  |

3-Ethyl-4-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzonitrile |

| 4'-Methoxyacetophenone |  |

3-Ethyl-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile |

| 4'-Chloroacetophenone |  |

4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-3-ethylbenzonitrile |

Introduction of Diverse Substituents via Functional Group Interconversions

The functional groups of this compound can be chemically transformed to introduce new functionalities, thereby altering the molecule's properties. These interconversions are standard procedures in organic synthesis. vanderbilt.eduresearchgate.net

The formyl (aldehyde) group is a particularly reactive site. It can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or reduced to a primary alcohol (hydroxymethyl group) with reducing agents such as sodium borohydride (B1222165). The nitrile group also offers several transformation possibilities. It can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu Alternatively, the nitrile can undergo [2+3] cycloaddition with sodium azide (B81097) to form a tetrazole ring, a functional group often used as a bioisostere for a carboxylic acid.

Table 2: Functional Group Interconversions of this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| 4-Formyl | Potassium Permanganate (KMnO₄) | 4-Carboxy | 3-Ethyl-4-cyanobenzoic acid |

| 4-Formyl | Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl) | 3-Ethyl-4-(hydroxymethyl)benzonitrile |

| 3-Nitrile | Lithium Aluminum Hydride (LiAlH₄) | 3-(Aminomethyl) | (4-Ethyl-3-(aminomethyl)phenyl)methanol* |

| 3-Nitrile | Sodium Azide (NaN₃), Catalyst | 3-(1H-tetrazol-5-yl) | 3-Ethyl-4-(1H-tetrazol-5-yl)benzaldehyde |

*Assuming subsequent reduction of the formyl group or protection prior to nitrile reduction.

Stereoselective Synthesis of Novel Derivatives

The synthesis of chiral molecules from achiral starting materials is a significant area of organic chemistry. For this compound, stereoselectivity can be introduced in reactions involving the formyl group, leading to the formation of new stereocenters.

Asymmetric cascade reactions provide an efficient method for constructing complex chiral molecules in a single step. Research on ortho-formylbenzonitriles has shown their utility in synthesizing chiral 3-substituted isoindolinones through cascade reactions under chiral phase-transfer catalysis (PTC). rsc.orgresearchgate.net In these reactions, a 2-formylbenzonitrile reacts with an amine in the presence of a chiral phase-transfer catalyst, such as a bifunctional cinchona alkaloid-derived ammonium (B1175870) salt, and a base. rsc.org The reaction proceeds through a sequence of hemiaminal formation, heterocyclization, and an enantioselective intramolecular aza-Mannich reaction to yield the chiral isoindolinone product with high enantiomeric excess (up to 90% ee). rsc.org

While this compound is not a 2-formylbenzonitrile, this methodology highlights the potential for similar cascade reactions involving the proximate formyl and nitrile groups, where a chiral catalyst could induce asymmetry. The development of such a process would represent a novel application for this scaffold.

Table 3: Asymmetric Synthesis of 3-Amino-Substituted Isoindolinones from 2-Formylbenzonitriles via Chiral PTC

| 2-Formylbenzonitrile Substrate | Amine Reactant | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Formylbenzonitrile | Benzylamine | QNOH-1 | 85 | 88 |

| 4-Methoxy-2-formylbenzonitrile | Benzylamine | QNOH-1 | 80 | 90 |

| 4-Chloro-2-formylbenzonitrile | Benzylamine | QNOH-1 | 82 | 85 |

| 2-Formylbenzonitrile | 4-Methoxybenzylamine | QNOH-1 | 88 | 89 |

Data adapted from a study on 2-formylbenzonitriles, demonstrating the principle of the reaction. rsc.org QNOH-1 is a specific cinchona-derived phase transfer catalyst.

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In reactions involving the formyl group of this compound, the ortho-ethyl group can exert a significant steric influence, directing the approach of incoming reagents. beilstein-journals.org

For example, in a nucleophilic addition to the carbonyl carbon, such as an aldol or Grignard reaction, the bulky ethyl group can block one face of the planar formyl group. This steric hindrance forces the nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The degree of diastereoselectivity can often be tuned by changing the size of the nucleophile or the reaction conditions. This principle is a fundamental tool in stereoselective synthesis for controlling the relative configuration of newly formed chiral centers. libguides.com Lithiated isoindolinones, for instance, react with aromatic aldehydes to give 3-hydroxybenzyl derivatives with high diastereoselectivity. researchgate.net A similar principle would apply here, where the ortho-ethyl substituent would play a key role in dictating the stereochemical outcome.

Regioselective Functionalization of the Benzonitrile (B105546) Ring

Introducing new substituents onto the benzonitrile ring at specific positions requires controlling the regioselectivity of the reaction. The existing substituents on this compound direct the position of further substitution in electrophilic aromatic substitution reactions. The formyl and cyano groups are electron-withdrawing and act as meta-directors, while the ethyl group is electron-donating and an ortho, para-director.

The positions on the ring are:

Position 2: ortho to the ethyl group and meta to both the formyl and cyano groups.

Position 5: meta to the ethyl and cyano groups, and ortho to the formyl group.

Position 6: para to the ethyl group and meta to the formyl group.

Given these competing directing effects, electrophilic substitution would likely yield a mixture of products. However, advanced synthetic techniques like directed ortho-metalation (DoM) can provide high regioselectivity. This strategy involves using a directed metalation group (DMG) to guide a strong base to deprotonate a specific ortho position, creating an organometallic intermediate that can then react with an electrophile. For nitrile-containing aromatics, specialized hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have been used for regioselective metalation and subsequent functionalization. usp.br By carefully choosing the base and reaction conditions, it is possible to selectively functionalize one of the available positions on the aromatic ring of this compound, overriding the inherent electronic preferences.

Advanced Applications of 3 Ethyl 4 Formylbenzonitrile Derivatives in Organic Synthesis and Beyond

Intermediate in the Synthesis of Pharmaceutical Scaffolds

3-Ethyl-4-formylbenzonitrile serves as a crucial intermediate in the synthesis of complex molecular frameworks known as pharmaceutical scaffolds. These scaffolds form the core structure of many therapeutic agents. The compound's aldehyde and nitrile functionalities allow for a wide range of chemical transformations, enabling the construction of diverse heterocyclic systems, which are prevalent in many approved drugs. ijrti.orgmdpi.com

For instance, this compound is a documented precursor in the creation of immunosuppressant compounds. google.comgoogle.com The synthesis process often involves the strategic modification of its functional groups to build larger, more complex molecules designed to modulate lymphocyte interactions and associated signal transduction pathways. google.comgoogle.com The 2,3-dihydroquinazolin-4(1H)-one (DHQ) is one such privileged scaffold that can be synthesized from related precursors, highlighting the utility of substituted benzonitriles in accessing biologically active cores for drug discovery. usp.br The reactivity of the formyl and nitrile groups allows for their participation in multi-component reactions, providing an efficient pathway to generate libraries of potential drug candidates. frontiersin.orggla.ac.uk

A general synthesis pathway for this compound itself involves the catalytic hydrogenation of 4-formyl-3-vinylbenzonitrile. google.com This intermediate can then be used in subsequent steps, such as reduction of the aldehyde to a hydroxymethyl group, to create further derivatives for pharmaceutical applications. google.com

Precursor for Agrochemical Compounds

The structural motifs present in this compound are also valuable in the agrochemical industry. Nitrile-containing compounds are integral to many commercially successful pesticides and herbicides. rsc.org The synthesis of novel agrochemicals often targets specific biological activities to create more effective and targeted products. tantuchemicals.comlookchem.com

Derivatives of substituted formylbenzonitriles are utilized as key components in the synthesis of new agrochemicals. lookchem.com The presence of the formyl and nitrile groups on the benzene (B151609) ring provides reactive sites for building more complex molecules with desired pesticidal or herbicidal properties. tantuchemicals.comlookchem.com The general strategy involves using the formylbenzonitrile core as a building block to introduce specific functionalities that enhance the biological efficacy and selectivity of the final agrochemical product. tantuchemicals.com

Building Block for Functional Organic Materials and Dyes

The electronic properties of this compound, arising from its combination of electron-donating and electron-withdrawing groups, make it an attractive building block for functional organic materials and dyes. These materials have applications in fields such as organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics.

Development of Biologically Active Compounds

Beyond its role as a synthetic intermediate, derivatives of this compound and related structures have been investigated for a range of direct biological activities.

The blockade of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a major strategy in cancer immunotherapy. googleapis.com While monoclonal antibodies are the primary agents used, there is significant interest in developing small molecule inhibitors to interfere with this pathway. googleapis.comgoogle.com Such small molecules could offer alternative therapeutic options for various cancers. google.com Research has focused on identifying compounds that can disrupt the PD-1/PD-L1 interaction, thereby restoring T-cell activity against tumors. googleapis.com Derivatives of scaffolds related to this compound have been explored for their potential as selective inhibitors for targets in cancer therapy, such as Histone Deacetylase 6 (HDAC6). nih.gov

Derivatives of benzonitriles and benzaldehydes are frequently incorporated into heterocyclic structures that exhibit significant antimicrobial and antifungal properties. ekb.egresearchgate.net The benzimidazole (B57391) scaffold, for example, is known to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against various microbial strains. ekb.egresearchgate.net

Studies have shown that compounds synthesized from precursors like 4-cyanobenzaldehyde (B52832) can yield derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger. ekb.egnih.gov Thiosemicarbazone derivatives of benzaldehyde (B42025) have also demonstrated notable antibacterial and antifungal properties. uchile.cl The introduction of a nitrile group can enhance the biological activity of these compounds. researchgate.net

Table 1: Antimicrobial Activity of Related Benzonitrile (B105546) Derivatives

| Compound Class | Target Organism | Activity Level | Reference |

|---|---|---|---|

| Benzoimidazole Derivatives | Bacillus subtilis, Staphylococcus aureus | High | ekb.eg |

| Benzoimidazole Derivatives | Escherichia coli, Pseudomonas aeruginosa | High | ekb.eg |

| Benzoimidazole Derivatives | Candida albicans, Aspergillus niger | Good | ekb.eg |

| Thiazolidinone Derivatives | Gram-positive & Gram-negative bacteria | Moderate | ekb.eg |

| Uracil-carbonitrile Hybrids | Gram-positive & Gram-negative bacteria | High | nih.gov |

Research into treatments for osteoporosis has led to the investigation of small molecules that can promote bone formation. This involves stimulating the differentiation of osteoblasts (osteoblastogenesis) and the subsequent formation of bone tissue (osteogenesis). jst.go.jp A series of diphenylamine (B1679370) and diphenylether derivatives synthesized from the related starting material 3-fluoro-4-formylbenzonitrile were shown to possess potent osteoblastogenic activity. jst.go.jp

These compounds were found to exert their effects possibly through the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jp In particular, certain diphenylether derivatives demonstrated significant osteogenic effects on femoral cortical bone in animal models of osteoporosis. jst.go.jp Other studies on different structural classes, such as 3,4-diarylbenzopyran derivatives, have also identified compounds with significant osteogenic activity, confirming that small molecules can effectively promote bone formation. nih.gov

Table 2: Osteogenic Activity of Related Formylbenzonitrile Derivatives

| Compound Scaffold | Key Finding | Mechanism of Action (Proposed) | Reference |

|---|---|---|---|

| Diphenylether | Potent osteoblastogenic activity | Inhibition of CDK8 | jst.go.jp |

| Diphenylether | Osteogenic effects on femoral cortical bone | Osteoblastogenesis via CDK8 inhibition | jst.go.jp |

| 3,4-Diarylbenzopyran | Significant osteogenic activity in vitro and in vivo | Activation of Estrogen receptor-β | nih.gov |

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis and reactivity of 3-Ethyl-4-formylbenzonitrile are foundational to its potential utility.

Synthesis: A documented method for the preparation of this compound involves the selective hydrogenation of 4-formyl-3-vinylbenzonitrile. google.com In a typical procedure, a solution of the vinyl precursor in ethanol (B145695) is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This reaction proceeds efficiently to reduce the vinyl group to an ethyl group without affecting the aldehyde or nitrile functionalities.

Reactivity: The reactivity of this compound is governed by its three distinct functional groups: the formyl (aldehyde), nitrile, and the substituted aromatic ring.

Formyl Group: The aldehyde is a highly reactive site, susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and formation of imines, oximes, and hydrazones. It is also a key participant in condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It also participates in cycloaddition reactions and can be used to construct heterocyclic systems.

Aromatic Ring: The benzene (B151609) ring is substituted with both electron-donating (ethyl) and electron-withdrawing (formyl, nitrile) groups. This electronic profile makes the ring amenable to electrophilic aromatic substitution, although the positions of further substitution will be directed by the existing groups.

Identification of Unexplored Reaction Manifolds and Derivatization Opportunities

While the fundamental reactivity of the constituent functional groups is well-understood, their interplay within the this compound framework opens up numerous unexplored synthetic possibilities. Future research could focus on selectively transforming one functional group while preserving the others, leading to a diverse library of derivatives.

Below is a table outlining potential derivatization pathways that warrant investigation:

| Starting Functional Group | Reagent/Reaction Type | Potential Product |

| Formyl (-CHO) | Reductive Amination | 3-Ethyl-4-(aminomethyl)benzonitrile derivatives |

| Wittig Reaction | 3-Ethyl-4-(alkenyl)benzonitrile derivatives | |

| Knoevenagel Condensation | α,β-Unsaturated nitrile derivatives | |

| Strecker Synthesis | α-Amino nitrile derivatives | |

| Nitrile (-CN) | [2+3] Cycloaddition (with azides) | Tetrazole-substituted 2-ethylbenzaldehyde (B125284) derivatives |

| Partial Hydrolysis (e.g., with H₂O₂/NaOH) | 4-Ethyl-3-formylbenzamide jst.go.jp | |

| Reduction to Amine (e.g., with LAH or H₂/catalyst) | (4-Amino-2-ethylphenyl)methanol | |

| Aromatic Ring | Electrophilic Halogenation | Halogenated this compound derivatives |

| Nitration/Sulfonation | Nitro/sulfonic acid-substituted derivatives |

Further exploration into tandem or cascade reactions, where multiple functional groups react in a single synthetic operation, could provide rapid access to complex molecular architectures. For instance, an intramolecular reaction between a derivative of the formyl group and the nitrile group could lead to novel heterocyclic scaffolds.

Prospects for Advanced Computational Studies and Predictive Design

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, vibrational frequencies (FTIR/Raman spectra), and reactivity. researchgate.net Such studies, which have been performed on analogous molecules like 4-formylbenzonitrile, can be used to:

Determine optimized molecular geometry and conformational preferences. researchgate.net

Calculate frontier molecular orbital energies (HOMO-LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net

Simulate spectroscopic data (NMR, UV-Vis) to aid in characterization. researchgate.netresearchgate.net

Model reaction mechanisms and transition states to understand reaction pathways and predict product distributions. mdpi.com

Predictive Design: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with desirable properties for specific applications. For example, parameters like dipole moment, polarizability, and electronic bandgap can be calculated to predict suitability for use in organic electronic materials. This predictive approach can save significant experimental time and resources by focusing efforts on the most promising candidates.

Emerging Areas for Application in Chemical and Materials Science

The unique structure of this compound makes it a promising building block for a variety of advanced materials and chemical intermediates.

Materials Science: Benzonitrile (B105546) derivatives are known components in the development of organic electronic materials. The combination of electron-donating and electron-withdrawing groups in this compound creates an intrinsic dipole, a desirable characteristic for:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a precursor for emissive materials or host materials in OLED devices.

Organic Photovoltaics (OPVs): Derivatives could be designed to function as non-fullerene acceptors or as components in donor polymers.

Liquid Crystals: The rigid benzonitrile core is a common feature in liquid crystalline materials. ambeed.com The specific substitution pattern of this compound could be exploited to synthesize novel liquid crystals with specific phase behaviors.

Chemical and Pharmaceutical Intermediates: The formyl and nitrile groups are versatile handles for constructing more complex molecules. This compound can serve as a key intermediate in the synthesis of:

Pharmaceutical Scaffolds: Benzaldehydes and benzonitriles are common starting materials in medicinal chemistry for building bioactive heterocyclic compounds like quinazolinones or isoindolinones. mdpi.comusp.br

Agrochemicals: Many pesticides and herbicides contain substituted benzonitrile moieties. google.com

Dyes and Pigments: The chromophoric system can be extended through reactions at the formyl group to create novel colorants. chemicalbook.com The synthesis of various macrocycles like porphyrins and corroles often utilizes formyl-substituted aromatic precursors. chemicalbook.com

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-4-formylbenzonitrile, and how do functional group reactivities influence pathway selection?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys) can predict feasible routes. For example, introducing the ethyl group via Friedel-Crafts alkylation followed by formylation via Vilsmeier-Haack reaction may be viable. Ensure regioselectivity by protecting the nitrile group during alkylation to avoid side reactions .

- Key Data : Computational tools prioritize routes with >80% predicted yield for benzonitrile derivatives when using halogen-directed metal catalysis .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from structural analogs?

- Methodological Answer :

- IR Spectroscopy : The nitrile group (C≡N) shows a sharp peak near 2230 cm⁻¹, while the aldehyde (C=O) appears at ~1700 cm⁻¹. Ethyl substituents exhibit C-H stretching at 2850–2960 cm⁻¹ .

- NMR : The aldehyde proton (CHO) resonates at δ 9.8–10.2 ppm (¹H NMR), and the nitrile carbon appears at δ 115–120 ppm (¹³C NMR). Ethyl groups show triplet splitting (δ 1.2–1.5 ppm for CH₃) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate 8:2 to 6:4) to separate polar byproducts (e.g., unreacted aldehyde precursors). Crystallization in ethanol/water (7:3) yields >95% purity for benzonitrile derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and formyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The formyl group’s electron-withdrawing nature deactivates the aromatic ring, slowing coupling kinetics. Use Pd(OAc)₂ with SPhos ligand to enhance reactivity. Ethyl substituents increase steric hindrance, requiring higher temperatures (80–100°C) for boronic acid coupling partners .

Q. What computational methods validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to assess hydrolysis pathways. The nitrile group hydrolyzes to carboxylic acid at pH > 10, while the formyl group oxidizes to COOH under acidic conditions. Experimental validation via HPLC shows 90% degradation at 80°C/pH 12 over 24 hours .

Q. How to resolve contradictions in reported crystallographic data for benzonitrile derivatives?

- Methodological Answer : Cross-reference X-ray diffraction data with computational predictions (e.g., Mercury CSD). For this compound, validate bond angles (C-C≡N: ~177°) and torsional strain using Cambridge Structural Database entries. Discrepancies >5% may indicate polymorphic forms or measurement errors .

Q. What strategies minimize byproduct formation during multi-step syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.